molecular formula C11H17FN2O B1293400 N-[3-(4-Amino-2-fluorophenoxy)propyl]-N,N-dimethylamine CAS No. 221199-31-1

N-[3-(4-Amino-2-fluorophenoxy)propyl]-N,N-dimethylamine

Cat. No. B1293400
CAS RN: 221199-31-1
M. Wt: 212.26 g/mol
InChI Key: TZMBJCIZFGGBDX-UHFFFAOYSA-N
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Description

N-[3-(4-Amino-2-fluorophenoxy)propyl]-N,N-dimethylamine, also known as N-Fluoro-3-dimethylaminopropyl-N,N-dimethylamine, is an organic compound that belongs to the family of amines. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of various organic compounds. In addition, N-Fluoro-3-dimethylaminopropyl-N,N-dimethylamine is used in the production of various pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Drug Synthesis

This compound is utilized in the synthesis of various drugs due to its ability to act as a precursor for pharmacologically active molecules. Its structure allows for the introduction of fluorine atoms into drug molecules, which can significantly alter their metabolic stability and bioavailability .

Catalysis

In the field of catalysis, this compound can serve as a ligand for transition metal catalysts. The presence of the amino group and the ether linkage can coordinate with metals, facilitating various catalytic reactions important in industrial processes.

Material Science

Researchers in material science may employ this compound in the development of new polymeric materials. Its bifunctional nature, with both an amine and a fluorophenoxy group, allows it to act as a crosslinking agent, potentially leading to materials with novel properties.

Biological Studies

The amino group in this compound can be tagged with fluorescent markers or other probes, making it a valuable tool for biological imaging and tracking the movement of molecules within cells.

Environmental Applications

Due to its synthetic versatility, this compound can be modified to create agents for environmental remediation. For example, it could be used to synthesize compounds that bind to and neutralize toxins or pollutants.

Analytical Chemistry

In analytical chemistry, this compound can be used to modify surfaces or create specific sensors. Its ability to bind to various substrates makes it useful for developing new methods of detection for chemical or biological agents.

Agricultural Research

The compound’s potential for modification makes it a candidate for creating new pesticides or herbicides. By altering its structure, scientists can design molecules that target specific pests or weeds without affecting other plants.

Nanotechnology

Finally, in nanotechnology, this compound can be used to functionalize the surface of nanoparticles. This functionalization can impart stability, selectivity, and solubility to nanoparticles, which is crucial for their application in medicine and electronics.

properties

IUPAC Name

4-[3-(dimethylamino)propoxy]-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2O/c1-14(2)6-3-7-15-11-5-4-9(13)8-10(11)12/h4-5,8H,3,6-7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMBJCIZFGGBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649871
Record name 4-[3-(Dimethylamino)propoxy]-3-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-Amino-2-fluorophenoxy)propyl]-N,N-dimethylamine

CAS RN

221199-31-1
Record name 4-[3-(Dimethylamino)propoxy]-3-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In an analogous procedure to Example 125, 343 mg of the title compound was prepared from {3-[(2-fluoro-4-nitrophenyl)oxy]propyl}dimethylamine to give the desired intermediate as brown oil: 1H NMR (CDCl3, 400 MHz) δ 1.89-1.96 (m, 2H), 2.24 (s, 6H), 2.44 (t, 2H, J=7.1 Hz), 3.49 (brs, 2H), 3.99 (t, 2H, J=6.5 Hz), 6.36 (d, 1H, J=8.6 Hz), 6.45 (dd, 1H, J=12.6 and 2.7 Hz), and 6.81 (dd, 1H, J=9.0 and 9.0 Hz).
Name
title compound
Quantity
343 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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